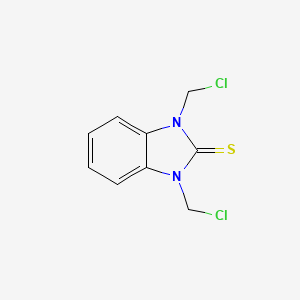
2H-Benzimidazole-2-thione, 1,3-bis(chloromethyl)-1,3-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Benzimidazole-2-thione, 1,3-bis(chloromethyl)-1,3-dihydro- is a derivative of benzimidazole, a bicyclic compound composed of a benzene ring fused to an imidazole ring. Benzimidazole derivatives are known for their broad spectrum of biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 2H-Benzimidazole-2-thione, 1,3-bis(chloromethyl)-1,3-dihydro- typically involves the alkylation of benzimidazole-2-thione with chloromethylating agents. One common method includes the reaction of benzimidazole-2-thione with formaldehyde and hydrochloric acid, resulting in the formation of the desired product . The reaction conditions often require controlled temperatures and the presence of a base to neutralize the acidic by-products.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
2H-Benzimidazole-2-thione, 1,3-bis(chloromethyl)-1,3-dihydro- undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with nucleophiles such as amines, thiols, and alcohols, leading to the formation of a wide range of derivatives.
Oxidation and Reduction: The thione group can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of thiols.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form fused ring systems, which are of interest in medicinal chemistry.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2H-Benzimidazole-2-thione, 1,3-bis(chloromethyl)-1,3-dihydro- has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of drugs with antimicrobial, antifungal, antiviral, and anticancer activities.
Biological Studies: The compound’s ability to bind to DNA and proteins makes it useful in studying molecular interactions and mechanisms of action.
Industrial Applications: It is used in the synthesis of polymers and materials with specific properties, such as conductivity and fluorescence.
Wirkmechanismus
The mechanism of action of 2H-Benzimidazole-2-thione, 1,3-bis(chloromethyl)-1,3-dihydro- involves its interaction with biological macromolecules. The chloromethyl groups can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of essential biological processes . This covalent binding can disrupt the function of enzymes and other proteins, making it a potent inhibitor in various biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2H-Benzimidazole-2-thione, 1,3-bis(chloromethyl)-1,3-dihydro- include other benzimidazole derivatives such as:
Benzimidazole-2-thione: Lacks the chloromethyl groups, making it less reactive but still biologically active.
1,3-Dimethylbenzimidazole-2-thione: Features methyl groups instead of chloromethyl groups, resulting in different reactivity and applications.
Benzimidazole-2-sulfonamide: Contains a sulfonamide group, providing different biological activities and uses.
The uniqueness of 2H-Benzimidazole-2-thione, 1,3-bis(chloromethyl)-1,3-dihydro- lies in its enhanced reactivity due to the presence of chloromethyl groups, making it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
59103-38-7 |
|---|---|
Molekularformel |
C9H8Cl2N2S |
Molekulargewicht |
247.14 g/mol |
IUPAC-Name |
1,3-bis(chloromethyl)benzimidazole-2-thione |
InChI |
InChI=1S/C9H8Cl2N2S/c10-5-12-7-3-1-2-4-8(7)13(6-11)9(12)14/h1-4H,5-6H2 |
InChI-Schlüssel |
UPAHZHGIEZDMHI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N(C(=S)N2CCl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(1H-indol-3-yl)propanoylamino]acetic Acid](/img/structure/B15095599.png)


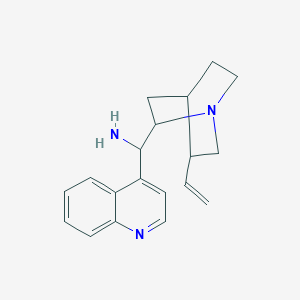
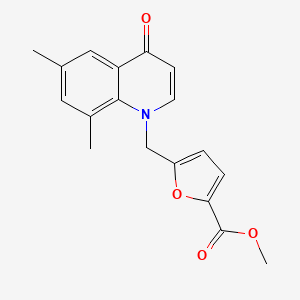
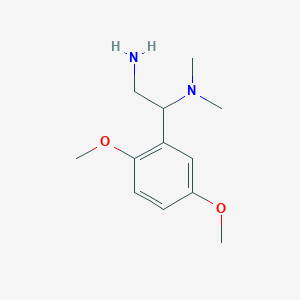


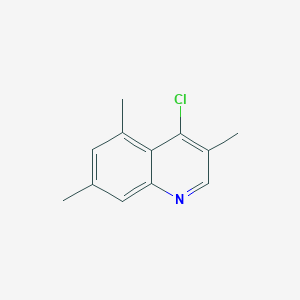
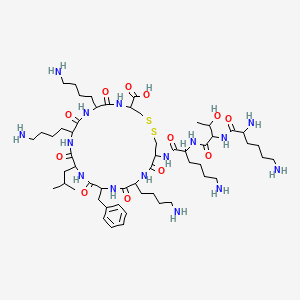
![1-[(4-Methylphenyl)sulfonyl]-1-(3-pyridyl)eth-2-ylamine](/img/structure/B15095679.png)
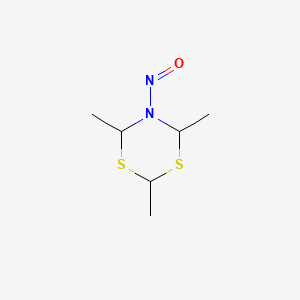

![N-[4-(Benzyloxy)-2-nitro-1-naphthyl]acetamide](/img/structure/B15095697.png)
